Cas no 25198-95-2 (pyrimidin-5-ylmethanamine)
pyrimidin-5-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinemethanamine
- (pyrimidin-5-yl)methanamine
- 5-Aminomethylpyrimidine
- 5-Pyrimidinemethanam
- Pyrimidin-5-ylmethanamine
- (PYRIMIDIN-5-YLMETHYL)AMINE
- 1-PYRIMIDIN-5-YLMETHANAMINE
- C-Pyrimidin-5-yl-methylamine
- pyrimidine-5-ylmethanamine
- C-pyrirnidin-5-yl-methylamine
- 1-(Pyrimidin-5-yl)methanamine
- USRYWZFLGFQQEB-UHFFFAOYSA-N
- BCP28801
- RP08488
- HP23054
- PB26277
- AB0023721
- ST1141041
- AB1011531
- W4845
- FT-0
- CS-W022426
- AS-30822
- SCHEMBL1274793
- FT-0601867
- EN300-207060
- AKOS009233150
- A18528
- 25198-95-2
- DTXSID40596811
- MFCD07776948
- W-206935
- SY104794
- AM20090300
- DB-007104
- pyrimidin-5-ylmethanamine
-
- MDL: MFCD07776948
- Inchi: 1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2
- InChI Key: USRYWZFLGFQQEB-UHFFFAOYSA-N
- SMILES: NCC1=CN=CN=C1
Computed Properties
- Exact Mass: 109.06400
- Monoisotopic Mass: 109.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 58.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 51.8
Experimental Properties
- Color/Form: Low melting point yellow solid
- Density: 1.138
- Melting Point: Density:
- Boiling Point: 224.3 °C at 760 mmHg
- Flash Point: 112.1 °C
- Refractive Index: 1.557
- PSA: 51.80000
- LogP: 0.63560
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
pyrimidin-5-ylmethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
pyrimidin-5-ylmethanamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyrimidin-5-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DV344-250mg |
pyrimidin-5-ylmethanamine |
25198-95-2 | 95% | 250mg |
1451CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DV344-100mg |
pyrimidin-5-ylmethanamine |
25198-95-2 | 95% | 100mg |
651CNY | 2021-05-07 | |
| Alichem | A089004444-5g |
5-Pyrimidinemethanamine |
25198-95-2 | 95% | 5g |
$960.12 | 2023-09-02 | |
| Alichem | A089004444-10g |
5-Pyrimidinemethanamine |
25198-95-2 | 95% | 10g |
$1439.64 | 2023-09-02 | |
| Alichem | A089004444-25g |
5-Pyrimidinemethanamine |
25198-95-2 | 95% | 25g |
$2266.44 | 2023-09-02 | |
| Fluorochem | 208630-1g |
5-Pyrimidinemethanamine |
25198-95-2 | 95% | 1g |
£151.00 | 2022-02-28 | |
| Fluorochem | 208630-5g |
5-Pyrimidinemethanamine |
25198-95-2 | 95% | 5g |
£670.00 | 2022-02-28 | |
| Chemenu | CM107630-1g |
pyrimidin-5-ylmethanamine |
25198-95-2 | 97% | 1g |
$226 | 2021-08-06 | |
| Chemenu | CM107630-5g |
pyrimidin-5-ylmethanamine |
25198-95-2 | 97% | 5g |
$655 | 2021-08-06 | |
| Chemenu | CM107630-10g |
pyrimidin-5-ylmethanamine |
25198-95-2 | 97% | 10g |
$1078 | 2021-08-06 |
pyrimidin-5-ylmethanamine Suppliers
pyrimidin-5-ylmethanamine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on pyrimidin-5-ylmethanamine
Pyrimidin-5-Ylmethanamine (CAS No. 25198-95-2): A Versatile Building Block in Chemical and Pharmaceutical Research
Pyrimidin-5-Ylmethanamine, also identified by its CAS No. 25198-95-2, is a heterocyclic amine compound with the molecular formula C4H6N3. This molecule has gained significant attention in recent years due to its structural versatility and potential applications in drug discovery, materials science, and synthetic chemistry. The compound’s core features include a pyrimidine ring substituted with an aminoethyl group at the 5-position, which provides opportunities for functionalization and modulation of physicochemical properties.
The CAS No. 25198-95-2-designated compound exhibits notable chemical stability under neutral conditions but demonstrates reactivity toward electrophilic or nucleophilic agents, making it a valuable intermediate for synthesizing complex molecules. Recent studies highlight its utility in the construction of bioactive scaffolds for anticancer agents and antiviral therapies, leveraging its ability to form hydrogen bonds and π-stacking interactions with biological targets.
In terms of synthesis, traditional routes often involve the reaction of 4-amino-pyrimidine derivatives with aldehydes or ketones under reducing conditions to introduce the aminoethyl side chain. However, emerging sustainable synthesis methods, such as microwave-assisted organic chemistry or enzymatic catalysis, have been explored to enhance yield and reduce environmental impact—a critical focus in modern green chemistry practices.
Biochemical investigations reveal that pyrimidin-5-Ylmethanamine derivatives exhibit selective cytotoxicity against cancer cell lines by disrupting DNA replication processes or modulating protein kinase signaling pathways. For instance, a 2023 study published in *Nature Communications* demonstrated that substituting the aminoethyl group with fluorinated alkyl chains significantly enhanced the compound’s efficacy against triple-negative breast cancer cells while minimizing off-target effects.
In virology research, this compound serves as a precursor for designing inhibitors targeting viral polymerases such as SARS-CoV-2’s RNA-dependent RNA polymerase (RdRp). Computational docking studies indicate that the pyrimidine ring can bind to key hydrophobic pockets in viral enzymes, while the aminoethyl moiety forms stabilizing interactions with adjacent residues—a mechanism corroborated by recent cryo-electron microscopy data.
Beyond therapeutic applications, this molecule finds utility in materials science as a linker component for constructing stimuli-responsive polymers or metallo-supramolecular complexes. Its nitrogen-rich structure facilitates coordination with transition metals like palladium or copper, enabling applications in catalytic systems for organic transformations.
Pioneering work from MIT researchers in 2024 highlighted its role in developing self-healing hydrogels through dynamic covalent chemistry involving hydrazone bonds formed from its amine groups. These gels exhibit tunable mechanical properties and potential for biomedical applications such as wound dressing materials or drug delivery systems.
The compound’s spectroscopic signatures—such as characteristic IR peaks at ~3300 cm-1 (NH stretch) and UV absorption maxima around 270 nm—enable precise identification via HPLC/MS analysis during quality control processes in pharmaceutical manufacturing pipelines.
Innovative strategies combining machine learning algorithms with high-throughput screening have accelerated the discovery of novel analogs by predicting optimal substituents on the pyrimidine ring or aminoethyl side chain based on desired pharmacokinetic profiles like solubility or metabolic stability.
A notable breakthrough from Stanford University (Cell Chemical Biology, 2023) demonstrated that attaching fluorescent probes to this scaffold creates viable imaging agents for tracking intracellular protein interactions without perturbing natural cellular processes—a critical advancement for live-cell microscopy studies.
Safety data sheets confirm that while handling requires standard laboratory precautions such as glove use and ventilation due to its amine nature, it does not pose acute toxicity risks at typical experimental concentrations when proper protocols are followed.
Ongoing research focuses on enhancing its bioavailability through prodrug strategies where the free amine is masked by esterification until reaching target tissues—a technique validated recently using PEGylated derivatives showing improved pharmacokinetics in murine models.
The integration of click chemistry principles with this scaffold has enabled one-pot syntheses of multifunctional molecules combining diagnostic imaging capabilities with therapeutic action—a concept termed "theranostics" gaining traction in personalized medicine approaches.
In conclusion, the unique structural attributes of Pyrimidin-5-Ylmethanamine (CAS No. 25198-95-) position it as an indispensable tool across diverse scientific disciplines. Its evolving role—from foundational synthetic chemistry to cutting-edge biomedical innovations—reflects both current research trends and future opportunities yet to be explored through interdisciplinary collaboration.
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